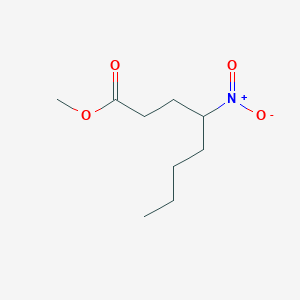

Methyl 4-nitrooctanoate

Description

Contextualization within Nitroalkane and Ester Chemistry

The unique reactivity of Methyl 4-nitrooctanoate is derived from its two key functional groups: the nitro group and the methyl ester. Understanding the individual roles of these groups is crucial to appreciating the synthetic potential of the entire molecule.

Nitroalkanes are highly valuable precursors in organic synthesis, primarily for their ability to facilitate the formation of new carbon-carbon bonds. um.edu.mt The electron-withdrawing nature of the nitro group acidifies the α-protons, allowing for deprotonation under basic conditions to form a nitronate anion. This nucleophilic species is central to several important reactions:

The Henry Reaction (Nitroaldol Reaction): This classic reaction involves the addition of a nitronate anion to an aldehyde or ketone, forming a β-nitro alcohol. wikipedia.org This process is a powerful tool for constructing complex molecules and can be easily converted to other useful synthetic intermediates. wikipedia.org

Michael Addition: Nitronate anions can also act as Michael donors, adding to α,β-unsaturated carbonyl compounds in a conjugate addition reaction. um.edu.mt This allows for the formation of 1,4-dicarbonyl compounds or their precursors.

Umpolung Reactivity: While typically nucleophilic, the α-carbon of a nitroalkane can be rendered electrophilic through a process known as umpolung (polarity reversal). frontiersin.orgnih.gov This allows for reactions with various carbon-based nucleophiles, expanding the synthetic utility of nitroalkanes. frontiersin.org

Conversion to Other Functional Groups: The nitro group itself is a versatile functional group that can be transformed into other important moieties. For instance, it can be reduced to an amine, providing access to amino acids and other nitrogen-containing compounds. It can also be converted to a carbonyl group via the Nef reaction. mdpi.com

The presence of the nitro group in Methyl 4-nitrooctanoate therefore makes the C-4 position a key site for nucleophilic attack and subsequent synthetic elaborations.

Ester functionalities are among the most common and important functional groups in organic chemistry. mdpi.com They are found in a vast array of natural products, pharmaceuticals, and industrial chemicals. numberanalytics.comfiveable.mesolubilityofthings.com In the context of synthetic chemistry, esters serve several critical roles:

Intermediates in Synthesis: Esters are versatile intermediates that can be readily converted into a wide range of other functional groups. numberanalytics.comsolubilityofthings.com They can be hydrolyzed to carboxylic acids, reduced to alcohols, or reacted with amines to form amides. numberanalytics.com

Activating Groups: The ester group can activate adjacent positions for chemical reactions. For instance, the α-protons to the carbonyl group can be deprotonated to form an enolate, which can then participate in reactions such as the Claisen condensation.

Protecting Groups: The ester functionality can be used to protect a carboxylic acid during a synthetic sequence. The ester is generally stable under a variety of reaction conditions but can be selectively removed when needed. numberanalytics.com

In Methyl 4-nitrooctanoate, the methyl ester at the C-1 position provides a handle for further derivatization, allowing for the synthesis of a variety of related compounds with different properties and applications.

Overview of the Research Landscape for Nitroalkane Esters

The study of bifunctional molecules containing both nitroalkane and ester groups, such as γ-nitroesters, is an active area of research. nih.gov Scientists are exploring new methods for their synthesis and their application as building blocks for more complex molecules. Recent advancements include the development of enantioselective methods for the conjugate addition of nitroalkanes to α,β-unsaturated esters, providing access to chiral γ-nitroesters which are valuable in pharmaceutical synthesis. nih.gov

The synthesis of nitroalkane esters can be achieved through various methods, including the Michael addition of a nitroalkane to an unsaturated ester. For instance, methyl and ethyl 4-nitrobutanoate have been prepared by reacting the corresponding acrylate (B77674) with an excess of nitromethane (B149229). ua.es Furthermore, functionalized nitroalkanes are used in the synthesis of natural products and other biologically active molecules. researchgate.net The palladium-catalyzed arylation of nitroalkanes has also been shown to tolerate ester functionalities, highlighting the compatibility of these two groups in modern synthetic methodologies. mit.edu

Scope and Objectives of Academic Inquiry Pertaining to Methyl 4-nitrooctanoate

While the general class of nitroalkane esters is well-studied, Methyl 4-nitrooctanoate itself represents a specific and interesting target for academic inquiry. The unique positioning of the nitro group at the C-4 position of an octanoate (B1194180) chain presents several potential research avenues:

Novel Synthetic Methodologies: Developing efficient and stereoselective methods for the synthesis of Methyl 4-nitrooctanoate would be a valuable contribution to the field. This could involve exploring novel catalytic systems or reaction conditions.

Intramolecular Cyclization Reactions: The bifunctional nature of Methyl 4-nitrooctanoate makes it an ideal substrate for intramolecular cyclization reactions. For example, reduction of the nitro group to an amine followed by intramolecular amidation could lead to the formation of a seven-membered lactam, a privileged scaffold in medicinal chemistry.

Precursor to Novel Amino Acids: Transformation of the nitro group into an amino group would yield a novel γ-amino acid derivative. These non-proteinogenic amino acids are of great interest for their potential applications in peptide and protein engineering.

Elucidation of Physicochemical Properties: A thorough investigation of the physical and spectroscopic properties of Methyl 4-nitrooctanoate is necessary to fully understand its chemical behavior. This would include detailed analysis of its NMR, IR, and mass spectra, as well as the determination of its melting point, boiling point, and other physical constants.

Further research into this specific molecule could uncover new reaction pathways and lead to the development of novel compounds with interesting biological or material properties.

Data Tables

Table 1: Predicted Physicochemical Properties of Methyl 4-nitrooctanoate

| Property | Predicted Value |

| Molecular Formula | C₉H₁₇NO₄ |

| Molecular Weight | 203.24 g/mol |

| Boiling Point | ~300-350 °C (estimated) |

| Density | ~1.05-1.15 g/cm³ (estimated) |

| Refractive Index | ~1.45-1.46 (estimated) |

Note: The values in this table are predicted based on the chemical structure of Methyl 4-nitrooctanoate and have not been experimentally determined.

Structure

3D Structure

Properties

CAS No. |

114020-94-9 |

|---|---|

Molecular Formula |

C9H17NO4 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

methyl 4-nitrooctanoate |

InChI |

InChI=1S/C9H17NO4/c1-3-4-5-8(10(12)13)6-7-9(11)14-2/h8H,3-7H2,1-2H3 |

InChI Key |

SQWQQEGMTRPAMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCC(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Nitrooctanoate and Analogous Nitroalkane Esters

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the methyl 4-nitrooctanoate scaffold in a single or a few convergent steps from readily available precursors. These methods primarily involve forming the key carbon-carbon bond or introducing the ester and nitro functionalities directly onto a pre-existing carbon skeleton.

Michael Addition Reactions of Nitroalkanes to α,β-Unsaturated Esters

The Michael addition, or conjugate 1,4-addition, is a cornerstone for carbon-carbon bond formation and represents the most direct and widely employed strategy for synthesizing γ-nitro esters. organic-chemistry.orgsctunisie.org This reaction involves the addition of a resonance-stabilized carbanion, typically generated from a nitroalkane by a base, to the β-carbon of an α,β-unsaturated ester. organic-chemistry.org For the synthesis of methyl 4-nitrooctanoate, this would conceptually involve the reaction of 1-nitrobutane (B1203751) with methyl crotonate or 1-nitropentane (B1594721) with methyl acrylate (B77674).

The efficiency of the Michael addition of nitroalkanes is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and the use of additives to enhance reactivity and selectivity. Due to the relatively low solubility of some nitroalkanes in aqueous media, reaction yields can be limited. sctunisie.org To overcome this, biphasic systems (e.g., water-dichloromethane) are often employed in conjunction with phase-transfer catalysts. sctunisie.org These catalysts, such as tetrabutylammonium (B224687) chloride, facilitate the transfer of the nitronate anion from the aqueous phase to the organic phase where the reaction occurs, significantly increasing reactivity. sctunisie.org For reactions involving less reactive α,β-unsaturated esters, adjusting the concentration and catalyst loading is also crucial for achieving practical reaction times and high yields. nih.govchemrxiv.org

Table 1: Effect of Reaction Conditions on Michael Addition of Nitroalkanes

| Parameter | Condition | Observation | Rationale/Reference |

| Solvent System | Water (monophasic) | Low yields | Limited solubility of nitroalkanes. sctunisie.org |

| Water-Dichloromethane (biphasic) with PTC* | Increased yields and selectivity | PTC facilitates transport of the nitronate anion to the organic phase. sctunisie.org | |

| Base | NaOH in Water | Low to moderate reactivity | Limited by substrate solubility. sctunisie.org |

| KF/Alumina (solid base) | High activity for addition to methyl crotonate | Provides a heterogeneous basic surface, facilitating the reaction. researchgate.net | |

| Bifunctional Iminophosphorane (BIMP) | High efficiency for unactivated esters | Acts as a strong Brønsted base to generate the nitronate anion. nih.govresearchgate.net | |

| Catalyst Loading | 0.1 mol% to 15 mol% | Varies by catalyst type | Higher loadings may be needed for less reactive substrates; optimization is key. nih.govorganic-chemistry.org |

*PTC: Phase Transfer Catalyst

A wide array of catalytic systems has been developed to promote the Michael addition of nitroalkanes, ranging from simple bases to complex chiral organocatalysts and metal complexes. The choice of catalyst is critical, especially for achieving high enantioselectivity in asymmetric variants of the reaction.

Organocatalysts: This is a major area of research, with several classes of catalysts proving effective.

Bifunctional Catalysts: Thiourea and squaramide-based catalysts, often derived from cinchona alkaloids, can activate both the nitroalkane (via the thiourea/squaramide moiety) and the unsaturated ester (via the amine moiety) simultaneously. researchgate.netrsc.org

Proline and its Derivatives: Chiral pyrrolidines like L-proline and its analogs, such as trans-4,5-methano-L-proline, catalyze the reaction through the formation of an iminium ion with the α,β-unsaturated carbonyl compound, enhancing its electrophilicity. rsc.orgorganic-chemistry.org trans-4,5-methano-L-proline, in particular, has shown excellent enantioselectivity in additions to cyclic enones. organic-chemistry.org

Superbases: Bifunctional iminophosphoranes (BIMPs) have emerged as highly potent catalysts for the addition to challenging, unactivated α,β-unsaturated esters, providing access to enantioenriched γ-nitroesters with high selectivity. nih.govresearchgate.net

Base and Metal Catalysis:

Solid Base Catalysts: Alumina-supported potassium fluoride (B91410) (KF/alumina) and potassium hydroxide (B78521) (KOH/alumina) have demonstrated high activity for the Michael addition of nitromethane (B149229) to substrates like methyl crotonate. researchgate.net

Metal Catalysts: While less common for this specific transformation, Ni(II)-diamine complexes have been used for the highly enantioselective Michael addition of malonates to nitroalkenes, a related process. organic-chemistry.org

Table 2: Overview of Catalytic Systems for Michael Addition of Nitroalkanes

| Catalyst Class | Specific Example | Substrate Scope | Key Feature |

| Organocatalyst (Superbase) | Bifunctional Iminophosphorane (BIMP) | Unactivated α,β-unsaturated esters | Provides high enantioselectivity and yields for challenging substrates. nih.gov |

| Organocatalyst (Pyrrolidine) | trans-4,5-Methano-L-proline | Cyclic enones | Achieves excellent enantioselectivity (>99% ee). organic-chemistry.org |

| Organocatalyst (Bifunctional) | Cinchona-derived Thiourea | Nitroolefins, α,β-unsaturated imides | Dual activation of both reaction partners. rsc.org |

| Solid Base Catalyst | KF/Alumina | α,β-unsaturated esters (e.g., methyl crotonate) | Heterogeneous catalyst with high activity. researchgate.net |

Esterification Protocols for Nitro-Substituted Carboxylic Acids

An alternative direct approach involves the esterification of a pre-synthesized nitro-substituted carboxylic acid, such as 4-nitrooctanoic acid. This method separates the formation of the carbon skeleton and introduction of the nitro group from the formation of the ester. The nitro group is generally robust and compatible with many standard esterification conditions. organic-chemistry.orggoogle.com

The most common method is the Fischer esterification, where the carboxylic acid is heated with an alcohol (methanol in this case) in the presence of an acid catalyst like sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium, and using the alcohol as the solvent drives it towards the product ester. masterorganicchemistry.com Other methods, such as those using diazomethane (B1218177) or continuous flow diazotization of amines, are also effective and tolerate the presence of a nitro group. organic-chemistry.org

Other Direct Functionalization Routes to Nitro Ester Scaffolds

Modern synthetic chemistry has seen the rise of direct functionalization methods, such as C-H activation, as powerful tools for building molecular complexity. rsc.org While a specific C-H nitration/esterification of an octane (B31449) derivative at the C4 position is not a standard reported method, the principles of direct functionalization are relevant. The nitro group is strongly electron-withdrawing and can activate a molecular scaffold, facilitating subsequent reactions. mdpi.comkochi-tech.ac.jp Research into the direct functionalization of aza-heterocycles using nitro groups as activating and directing elements highlights the potential of such strategies for creating diverse chemical scaffolds. kochi-tech.ac.jp

Indirect Synthesis through Functional Group Interconversions

Indirect methods rely on the synthesis of a molecule with the correct carbon skeleton but with different functional groups, which are then converted into the required nitro and ester moieties through functional group interconversions (FGI). solubilityofthings.comvanderbilt.edu This strategy offers flexibility, allowing for the use of a wider range of starting materials.

Plausible FGI routes to synthesize methyl 4-nitrooctanoate could include:

Oxidation of an Amine: Starting with methyl 4-aminooctanoate, the primary amino group could be oxidized to a nitro group.

Displacement of a Leaving Group: A substrate such as methyl 4-hydroxyoctanoate could be converted to have a good leaving group at the C4 position (e.g., a tosylate or bromide). Subsequent nucleophilic substitution with a nitrite (B80452) salt (e.g., sodium nitrite) would introduce the nitro group. vanderbilt.edu

Transformations from Other Nitrogen-Containing Groups: An azide (B81097) at the C4 position, introduced via displacement of a leaving group, can be reduced to an amine and then oxidized, or potentially converted more directly. vanderbilt.edu

Ester Formation from a Nitrile: A 4-nitrooctanenitrile could be synthesized first, followed by hydrolysis of the nitrile to a carboxylic acid and subsequent Fischer esterification to yield the final product. vanderbilt.edu

A noteworthy but rare FGI is the direct conversion of an amide to an ester, which could be applied to a 4-nitrooctanamide to yield the target methyl ester. rsc.org

Transformation of Nitroalkanes into Ester Derivatives

The conversion of nitroalkanes into esters is a fundamental approach for synthesizing compounds like methyl 4-nitrooctanoate. This transformation often involves leveraging the reactivity of the nitro group itself or the acidity of the α-proton (the hydrogen atom on the carbon adjacent to the nitro group).

One common strategy is the Nef reaction , which converts a primary or secondary nitroalkane into a ketone or aldehyde. arkat-usa.orgsci-hub.se While not a direct conversion to an ester, the resulting carbonyl compound can be subsequently oxidized to a carboxylic acid and then esterified. For instance, a nitroalkane can be treated with a strong base to form a nitronate salt, which is then hydrolyzed under acidic conditions to yield the corresponding carbonyl compound. wikipedia.org

Alternatively, oxidative methods can directly convert primary nitroalkanes to carboxylic acids, which can then be esterified. rsc.orgacs.org Reagents like potassium permanganate (B83412) have been used for this purpose. rsc.org Another approach involves the conversion of nitroalkanes into nitrile oxides or nitriles, which can be further hydrolyzed to carboxylic acids and subsequently esterified. acs.org

A more direct route involves the reaction of nitroalkanes with Michael acceptors. For example, the addition of a nitroalkane to an acrylate ester, such as methyl acrylate, in the presence of a basic catalyst can yield a γ-nitro ester. arkat-usa.org This Michael addition is a powerful tool for constructing the carbon skeleton of the target molecule while simultaneously incorporating the nitro and ester functionalities. arkat-usa.org For example, the reaction of 1-nitropentane with methyl acrylate would be a plausible route to methyl 4-nitrooctanoate.

Modification of Existing Esters to Introduce Nitro Groups

An alternative synthetic strategy involves introducing a nitro group into a pre-existing ester molecule. This process, known as nitration, typically involves the reaction of the organic substrate with a nitrating agent. wikipedia.orglkouniv.ac.in

For aliphatic esters, the introduction of a nitro group can be challenging and may require specific activation of the target carbon atom. One method involves the nitration of α,β-unsaturated esters. This can be achieved through a two-step process where a ketone is first converted to an α,β-unsaturated ester via a Horner-Wadsworth-Emmons (HWE) olefination, followed by a nitration reaction to introduce the nitro group at the α-position of the ester. researchgate.netunimi.it

Another approach is the conjugate addition of a nitro-containing nucleophile to an α,β-unsaturated ester. This method, while technically introducing a pre-formed nitro group, effectively modifies the ester by adding a nitroalkyl chain. nih.gov

For aromatic esters, electrophilic aromatic substitution is a common method for introducing a nitro group onto the aromatic ring. This typically involves using a mixture of concentrated nitric acid and sulfuric acid. lkouniv.ac.in However, this is less relevant for the synthesis of aliphatic esters like methyl 4-nitrooctanoate unless an aromatic precursor is used and subsequently modified.

Stereoselective and Asymmetric Synthesis Strategies for Chiral Nitrooctanoates

Creating specific stereoisomers of chiral nitrooctanoates requires advanced synthetic methods that control the spatial arrangement of atoms. These strategies are crucial when the biological activity of the compound is dependent on its specific 3D structure.

Diastereoselective Aza-Henry Reactions with Chiral Imines

The aza-Henry reaction, also known as the nitro-Mannich reaction, is a powerful carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to an imine. wikipedia.orgfrontiersin.orgnih.gov When a chiral imine is used, the reaction can proceed with high diastereoselectivity, meaning that one diastereomer of the product is formed in preference to the others.

A notable example is the use of chiral N-tert-butanesulfinyl imines. ua.escolab.ws The tert-butanesulfinyl group acts as a chiral auxiliary, directing the nucleophilic attack of the nitroalkane from a specific face of the imine. frontiersin.org For instance, the base-catalyzed addition of methyl 4-nitrobutanoate to a chiral N-tert-butanesulfinyl imine derived from an aldehyde can produce β-nitroamine derivatives with high facial diastereoselectivity. ua.escolab.ws The resulting product can then be further manipulated, for example, through a Nef reaction to convert the nitro group into a carbonyl, to yield enantioenriched piperidine-2,5-diones. ua.es This methodology provides a reliable way to control the stereochemistry at the newly formed stereocenters.

Enantioselective Catalytic Approaches for Asymmetric Induction

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. researchgate.net This approach is highly efficient and is a cornerstone of modern asymmetric synthesis. uwindsor.caoup.com

For the synthesis of chiral nitroalkane esters, several catalytic strategies have been developed. One such method is the enantioselective conjugate addition of nitroalkanes to α,β-unsaturated esters. nih.gov This reaction can be catalyzed by bifunctional organocatalysts, such as iminophosphoranes, which can activate both the nucleophile and the electrophile to achieve high enantioselectivity. nih.gov Similarly, chiral metal complexes, for instance, those based on copper, can catalyze the asymmetric conjugate addition of organometallic reagents to nitroalkenes, leading to enantioenriched nitroalkanes that can be further converted to esters. acs.org

Another important strategy is the enantioselective reduction of β,β-disubstituted nitroalkenes. nih.gov This can be achieved using organocatalysts, such as thioureas, in combination with a hydrogen source like Hantzsch esters. nih.gov This method provides access to optically active nitroalkanes with a stereocenter at the β-position relative to the nitro group.

Chiral Pool and Auxiliary-Based Methodologies

The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. sciencenet.cnnih.govresearchgate.net The inherent chirality of these starting materials is transferred to the target molecule throughout the synthetic sequence. For example, a chiral α-amino acid could be elaborated through a series of reactions to construct the carbon skeleton of a nitrooctanoate derivative, preserving the stereochemical integrity of the original chiral center. researchgate.net

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. wikipedia.org Evans' oxazolidinone auxiliaries are a well-known example and have been used in asymmetric alkylation and aldol (B89426) reactions to set stereocenters with high control. wikipedia.org In the context of nitrooctanoate synthesis, a chiral auxiliary could be attached to a carboxylic acid precursor. Subsequent reactions, such as an alkylation to introduce the nitroalkyl fragment, would be directed by the auxiliary, leading to a diastereomerically enriched product. Removal of the auxiliary would then yield the desired enantiomerically enriched nitrooctanoate. Pseudoephedrine is another practical chiral auxiliary that can be used for diastereoselective alkylation reactions. harvard.edu

Stereoselective Construction of Nitro Fatty Acid Derivatives

The stereoselective synthesis of nitro fatty acids and their derivatives, including esters like methyl 4-nitrooctanoate, often relies on a combination of the aforementioned strategies. A common and effective approach involves a Henry (nitro-aldol) reaction followed by a dehydration step. researchgate.netnih.gov

For example, a one-pot protocol has been developed for the synthesis of nitro fatty acids that combines a Henry reaction between a nitroalkane and an aldehyde, followed by condensation and deprotection steps. rptu.de This method allows for a modular and stereoselective access to a variety of natural and non-natural nitro fatty acid derivatives. researchgate.netrptu.de High diastereoselectivities, particularly for the (E)-isomer of the resulting nitroalkene, can be achieved. researchgate.net

A specific synthetic protocol might involve the Henry reaction of a suitable nitroalkane with an aldehyde in the presence of a base like 1,1,3,3-tetramethylguanidine (B143053) (TMG). The resulting nitro-aldol adduct can then be subjected to dehydration using reagents like trifluoroacetic anhydride (B1165640) (TFAA) and triethylamine (B128534) to yield the desired nitroalkene with high (E)-selectivity. acs.org Subsequent transformations, such as esterification, would then lead to the final product.

Green Chemistry Principles in the Synthesis of Methyl 4-nitrooctanoate

The application of green chemistry principles to the synthesis of methyl 4-nitrooctanoate and similar nitroalkane esters focuses on minimizing the environmental footprint of the chemical process. This is achieved by adhering to the twelve principles of green chemistry, which advocate for the reduction of waste, the use of safer chemicals and solvents, and the improvement of energy efficiency. sigmaaldrich.com

The choice of catalysts and solvents is a cornerstone of green synthetic chemistry. Traditional methods often rely on hazardous reagents and volatile organic solvents. In contrast, green approaches prioritize the use of catalysts that are efficient, selective, and recyclable, alongside solvents that are non-toxic and biodegradable.

Recent advancements have highlighted several types of environmentally benign catalysts for reactions analogous to the synthesis of methyl 4-nitrooctanoate, such as the conjugate addition of nitroalkanes to α,β-unsaturated esters. These include:

Bifunctional Iminophosphorane (BIMP) Superbase Catalysts: These organocatalysts have been shown to be highly effective in the enantioselective intermolecular conjugate addition of nitroalkanes to unactivated α,β-unsaturated esters. nih.gov This method provides direct access to enantioenriched γ-nitro esters with high selectivity. nih.gov A key advantage is the ability to perform the reaction at low catalyst loadings, with the potential for catalyst recovery and reuse. nih.gov

Dual Catalyst Systems: For related reactions like the Henry reaction (condensation of a nitroalkane with an aldehyde), novel dual catalytic systems comprising a mineral base and a surfactant have been developed for solvent-free conditions. acs.org This approach can achieve high conversion and selectivity, demonstrating the potential for such systems in the synthesis of nitro compounds. acs.org

Heterogeneous Acid Catalysts: Solid acid catalysts such as zeolites, clays, metal oxides, and ion-exchange resins offer significant environmental benefits. nih.gov They are typically non-corrosive, easy to handle, and can be readily separated from the reaction mixture and recycled, which simplifies product purification and reduces waste. nih.gov

Biocatalysts: Enzymes are highly specific catalysts that can operate under mild reaction conditions, often in aqueous media. acs.org Their use can eliminate the need for protecting groups, thereby reducing the number of synthetic steps and the amount of waste generated. acs.org

The move away from traditional volatile organic solvents towards greener alternatives is another critical aspect. Research has demonstrated the feasibility of using various benign solvent systems for the synthesis of nitroalkanes and their derivatives:

Solvent-Free Conditions: Conducting reactions without a solvent is an ideal green chemistry scenario, as it completely eliminates solvent-related waste. niscpr.res.inresearchgate.net Several methodologies, such as the Michael addition of amines and thiols to nitroolefins, have been successfully developed under solvent-free conditions, often with quantitative yields and short reaction times. rsc.org Another approach involves adsorbing the substrate and a gaseous reagent like ozone onto a solid support such as silica (B1680970) gel, which facilitates a solvent-free oxidation of primary amines to nitroalkanes. chemrxiv.org

Water: As a solvent, water is non-toxic, non-flammable, and abundant. While organic substrates may have limited solubility in water, the use of surfactants or co-solvents can overcome this limitation.

Deep Eutectic Solvents (DESs): These are mixtures of two or three components that form a eutectic with a melting point lower than the individual components. beilstein-journals.org DESs are often derived from naturally occurring and biodegradable substances, making them a sustainable alternative to traditional organic solvents. beilstein-journals.org They have been successfully employed in the reduction of nitroalkenes to nitroalkanes, with the added benefit of being recyclable. beilstein-journals.org

Cyclohexane (B81311): In some cases, even a non-polar organic solvent can be a greener choice if it leads to significant improvements in reactivity and selectivity, as demonstrated in the BIMP-catalyzed addition of nitromethane to an unsaturated ester where cyclohexane was used. nih.gov

The following table summarizes the application of various environmentally benign catalysts and solvents in the synthesis of nitroalkane esters and related compounds.

| Catalyst Type | Solvent/Condition | Reaction Type | Key Advantages |

| Bifunctional Iminophosphorane (BIMP) | Cyclohexane | Conjugate Addition | High enantioselectivity, low catalyst loading, catalyst recovery. nih.gov |

| Dual Catalyst System (Mineral Base & Surfactant) | Solvent-Free | Henry Reaction | High conversion and selectivity, environmentally benign. acs.org |

| Heterogeneous Acid Catalysts (e.g., Zeolites, Clays) | Various/Solvent-Free | Friedel-Crafts, Cyclizations | Recyclable, non-corrosive, reduced waste. nih.gov |

| Ammonia Borane | Deep Eutectic Solvents (DESs) | Nitroalkene Reduction | Use of a biorenewable solvent, recyclable solvent system. beilstein-journals.org |

| Ozone on Silica Gel | Solvent-Free | Amine Oxidation | Avoids use of volatile organic solvents, high atom economy. chemrxiv.org |

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org A reaction with 100% atom economy incorporates all atoms from the reactants into the final product, generating no waste. acs.org The development of atom-economical processes is a central goal of green chemistry.

For the synthesis of methyl 4-nitrooctanoate, a key atom-economical reaction is the Michael addition of a nitroalkane to an α,β-unsaturated ester. nih.gov This reaction type is inherently atom-economical as it involves the direct addition of the two reactants, with all atoms being incorporated into the final product. researchgate.net

Several strategies are being pursued to enhance the atom economy and reduce the environmental impact of synthesizing nitroalkane esters:

Catalytic versus Stoichiometric Reagents: The use of catalytic reagents is superior to stoichiometric ones because catalysts are used in small amounts and can, in principle, be recycled indefinitely, thus generating significantly less waste. acs.org For instance, using a catalytic amount of a BIMP superbase is far more atom-economical than using a stoichiometric amount of a base. nih.gov

Solvent-Free Michael Additions: As previously mentioned, performing reactions without a solvent is a highly effective way to improve the green credentials of a synthetic process. rsc.org The Michael addition of various nucleophiles to nitroolefins has been shown to proceed efficiently under solvent-free conditions, often by simple mixing or grinding of the reactants at room temperature. rsc.org This approach not only eliminates solvent waste but also simplifies the work-up procedure, as it can obviate the need for solvent-intensive extractions and purifications. rsc.org

Catalyst-Free Reductions: In some cases, it is possible to develop reactions that proceed without any catalyst at all. For example, a catalyst-free and solventless protocol for the reduction of nitroolefins to nitroalkanes using a Hantzsch ester has been developed at elevated temperatures. niscpr.res.inresearchgate.net This method offers good to excellent yields and short reaction times, providing an environmentally benign alternative to traditional reduction methods that often employ toxic metals and metal hydrides. niscpr.res.inresearchgate.net

The table below provides a comparison of different synthetic strategies for analogous nitroalkane synthesis, highlighting their adherence to green chemistry principles.

| Synthetic Strategy | Key Features | Green Chemistry Advantages |

| BIMP-Catalyzed Conjugate Addition nih.gov | Catalytic, enantioselective. | High atom economy, potential for catalyst recycling. |

| Solvent-Free Michael Addition rsc.org | No solvent, often no catalyst. | Eliminates solvent waste, simplified work-up, high atom economy. |

| Catalyst-Free Reduction with Hantzsch Ester niscpr.res.inresearchgate.net | No catalyst, solvent-free. | Avoids toxic metal catalysts, environmentally benign. |

| Amine Oxidation with Ozone on Silica chemrxiv.org | Solvent-free, flow chemistry. | High atom economy, avoids volatile organic solvents. |

| Nitroalkene Reduction in DESs beilstein-journals.org | Use of a biorenewable solvent. | Sustainable solvent system, potential for recycling. |

Chemical Transformations and Reaction Mechanisms of Methyl 4 Nitrooctanoate

Reactivity of the Nitro Group

The chemical behavior of methyl 4-nitrooctanoate is largely dictated by the reactivity of its nitro group (–NO₂). This functional group is strongly electron-withdrawing, which influences the acidity of the adjacent α-carbon and provides a site for various chemical transformations. wikipedia.org The following sections detail the key reactions involving the nitro moiety of this compound.

Nitro-Aldol (Henry) Reactions and their Diastereoselectivity

The Henry reaction, or nitro-aldol reaction, is a fundamental carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to an aldehyde or ketone in the presence of a base. wikipedia.orgorganic-chemistry.org The α-carbon of the nitroalkane is acidic due to the electron-withdrawing nature of the nitro group, allowing for deprotonation to form a nucleophilic nitronate anion. wikipedia.orgwikipedia.org This nitronate then attacks the carbonyl carbon, forming a β-nitro alcohol after protonation. wikipedia.org All steps of the Henry reaction are reversible. wikipedia.org

For methyl 4-nitrooctanoate, the α-carbon (C-4) is a stereocenter, and its reaction with aldehydes or imines (in the aza-Henry reaction) can lead to the formation of new stereocenters. The diastereoselectivity of this reaction is a critical aspect, often controlled by the choice of catalyst and reaction conditions. Chiral metal catalysts, particularly those involving copper, zinc, cobalt, and magnesium, are frequently used to induce high levels of diastereo- and enantioselectivity by coordinating to both the nitronate and the carbonyl compound. wikipedia.orgmdpi.com

While specific studies on methyl 4-nitrooctanoate are limited, research on the closely related methyl 4-nitrobutanoate in aza-Henry reactions with N-tert-butanesulfinyl imines provides insight into the conditions and outcomes. ua.es The reaction conditions can be optimized to improve yield and diastereoselectivity.

| Entry | Substrate (Imine) | Base/Additive | Conditions | Product | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|---|---|

| 1 | N-tert-butanesulfinyl-3-phenylpropan-1-imine | NaHCO₃ | 60 °C, 3 days | Methyl 5-(N-tert-butanesulfinyl)amino-4-nitro-7-phenylheptanoate | Low | Not specified |

| 2 | N-tert-butanesulfinyl-3-phenylpropan-1-imine | NaHCO₃ | Sonication, 7 h | Methyl 5-(N-tert-butanesulfinyl)amino-4-nitro-7-phenylheptanoate | Improved | Not specified |

| 3 | N-tert-butanesulfinyl-3-phenylpropan-1-imine | DBU | -78 °C to 23 °C, 12 h | Methyl 5-(N-tert-butanesulfinyl)amino-4-nitro-7-phenylheptanoate | 80 | 1:1 |

Nef Reaction for Conversion to Carbonyl Functionalities

The Nef reaction is a transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone. organic-chemistry.orgnumberanalytics.com The reaction proceeds by forming a nitronate salt via deprotonation with a base, followed by hydrolysis under strong acidic conditions (pH < 1). organic-chemistry.orgmdma.ch The strongly acidic environment is crucial to prevent the formation of side products like oximes. organic-chemistry.org For methyl 4-nitrooctanoate, a secondary nitroalkane, the Nef reaction would convert the nitro group at the C-4 position into a carbonyl group, yielding methyl 4-oxooctanoate. mdma.ch This reaction effectively reverses the polarity (umpolung) of the α-carbon from nucleophilic (as the nitronate) to electrophilic (as the carbonyl carbon). arkat-usa.org

Oxidative variations of the Nef reaction provide alternatives to the classical strong acid method, often proceeding under milder conditions. organic-chemistry.org These methods can transform primary nitroalkanes into either aldehydes or carboxylic acids, while secondary nitroalkanes like methyl 4-nitrooctanoate are converted into ketones. mdma.ch

A variety of oxidizing agents have been employed. One notable method uses molecular oxygen as the oxidant under mildly basic conditions, avoiding the need for metal additives. researchgate.net The proposed mechanism involves a single-electron transfer (SET) from the nitronate anion to molecular oxygen, leading to the formation of a ketone. researchgate.net Other common oxidizing systems include potassium permanganate (B83412) (KMnO₄) and Oxone®. organic-chemistry.orgalfa-chemistry.com

| Reagent System | Proposed Mechanism | Key Features | Reference |

|---|---|---|---|

| O₂, Base (e.g., DBU) | Single-Electron Transfer (SET) | Metal-free, mild conditions. Tolerates acid- and base-labile groups. | researchgate.net |

| KMnO₄ | Oxidation | Can be used in continuous flow processes. | organic-chemistry.org |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Oxidation | Commercially available, effective oxidant. | organic-chemistry.org |

| O₃ (Ozone) | Oxidative cleavage | Effective for nitronates generated from nitroalkenes via stannylnitronate intermediates. | mdma.ch |

Reductive methods for the Nef reaction can also convert nitroalkanes into carbonyl compounds. These pathways often proceed through an oxime intermediate, which is then hydrolyzed to the final ketone or aldehyde. organic-chemistry.orgmdma.ch

A widely used reductive method employs titanium(III) chloride (TiCl₃). mdma.ch This reagent reduces the nitronate salt, likely forming an intermediate iminium ion which then tautomerizes to an oxime. The oxime is further reduced and cleaved to yield the carbonyl compound. mdma.ch Other reducing agents, such as stannous chloride (SnCl₂), can reduce primary and secondary nitroalkanes to the corresponding aldoximes and ketoximes, which can then be hydrolyzed to the carbonyl compound in a separate step. nowgonggirlscollege.co.in

Reduction of the Nitro Group to Amine Derivatives

The reduction of the nitro group to an amine is one of the most important transformations of nitro compounds, providing a route to valuable primary amines. commonorganicchemistry.comrasayanjournal.co.in The reduction of methyl 4-nitrooctanoate would yield methyl 4-aminooctanoate. A variety of methods are available for this transformation, with catalytic hydrogenation being the most common.

Catalytic hydrogenation using hydrogen gas (H₂) with catalysts like palladium on carbon (Pd/C) or Raney nickel is highly effective for reducing both aliphatic and aromatic nitro compounds. commonorganicchemistry.comfrontiersin.org While Pd/C is a versatile choice, it can also reduce other functional groups. commonorganicchemistry.com Raney nickel is a suitable alternative, especially when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com Other methods include transfer hydrogenation, which avoids the use of gaseous H₂, and chemical reduction using reagents like lithium aluminum hydride (LiAlH₄) for aliphatic nitro compounds or zinc (Zn) metal in acidic media. commonorganicchemistry.comfrontiersin.org

| Reagent/Catalyst | Conditions | Advantages/Disadvantages | Reference |

|---|---|---|---|

| H₂ / Pd/C | Mild conditions | Highly efficient, but can reduce other functional groups. | commonorganicchemistry.com |

| H₂ / Raney Nickel | Mild conditions | Effective, avoids dehalogenation of aryl halides. | commonorganicchemistry.comrasayanjournal.co.in |

| LiAlH₄ | Anhydrous solvent (e.g., ether, THF) | Specific for aliphatic nitro compounds (aromatic ones give azo products). | commonorganicchemistry.com |

| Zn / Acid (e.g., AcOH) | Acidic conditions | Mild method, selective in the presence of other reducible groups. | commonorganicchemistry.com |

| Transfer Hydrogenation (e.g., using formic acid) | Various catalysts (e.g., Co-Zn/N-C) | Avoids use of high-pressure H₂ gas. | frontiersin.org |

Nucleophilic Aromatic and Aliphatic Substitutions Involving the Nitro Moiety

The nitro group is a powerful electron-withdrawing group, which deactivates aromatic rings towards electrophilic substitution but strongly activates them for nucleophilic aromatic substitution (SNAr). wikipedia.org In aliphatic systems like methyl 4-nitrooctanoate, the direct nucleophilic substitution where the nitro group acts as a leaving group is uncommon. However, the nitro group's presence facilitates other types of substitution reactions.

Aliphatic nitro compounds can undergo radical-nucleophilic substitution (SRN1) reactions. rsc.orgresearchgate.net This chain reaction involves a radical anion intermediate. For some substrates, a nucleophile can displace the nitro group. researchgate.net

More commonly, the nitro group activates the α-carbon for substitution. Lewis acid-induced nucleophilic substitution reactions have been reported for certain aliphatic nitro compounds (tertiary, benzylic, allylic), where a Lewis acid like tin(IV) chloride (SnCl₄) activates the substrate, allowing attack by carbon nucleophiles. rsc.org Furthermore, intramolecular nucleophilic substitution can occur, where a nucleophilic part of the molecule attacks the carbon bearing the nitro group or a related activated position, leading to cyclization. frontiersin.orgnih.gov

Reactivity of the Ester Functionality

The ester group in methyl 4-nitrooctanoate presents a site for various nucleophilic substitution and addition reactions. These transformations are fundamental in modifying the molecular structure and synthesizing new derivatives.

Hydrolysis and Saponification Kinetics and Mechanisms

Hydrolysis of methyl 4-nitrooctanoate, either acid or base-catalyzed, results in the formation of 4-nitrooctanoic acid and methanol (B129727). The base-catalyzed process, known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon.

The kinetics of ester hydrolysis can be influenced by factors such as pH and the presence of surfactants. nih.govnih.gov Generally, the hydrolysis of similar compounds follows pseudo-first-order kinetics. researchgate.net The reaction mechanism for saponification proceeds through a tetrahedral intermediate, which then collapses to yield the carboxylate and alcohol. scielo.br

Transesterification Reactions for Alkyl Group Exchange

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. wikipedia.org This reaction is typically catalyzed by an acid or a base. scielo.brwikipedia.org

The mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. wikipedia.org This intermediate can then eliminate methanol to form the new ester. To achieve a high yield, the alcohol reactant is often used in excess. scielo.br The reaction conditions, such as temperature and catalyst concentration, significantly affect the reaction rate and yield. rcaap.pt For instance, increasing the molar ratio of the new alcohol can drive the equilibrium towards the product. rcaap.ptpsu.edu Various catalysts, including metal clusters and inorganic salts like K2HPO4, can be employed to facilitate this transformation under mild conditions. organic-chemistry.org

| Reactant Alcohol | Catalyst | Conditions | Product | Reference |

| Large Alcohol | Acid/Base | Heating | Larger Alkoxy Ester | wikipedia.org |

| Various Alcohols | Tetranuclear Zinc Cluster | Mild | Functionalized Esters | organic-chemistry.org |

| Alcohols | K2HPO4 | Mild | Methyl Esters | organic-chemistry.org |

| Alcohols | Sc(OTf)3 | Boiling/Microwave | Various Esters | organic-chemistry.org |

Nucleophilic Addition to the Ester Carbonyl (e.g., Grignard Reagents, Hydride Reductions)

The carbonyl carbon of the ester in methyl 4-nitrooctanoate is electrophilic and susceptible to attack by strong nucleophiles like Grignard reagents and hydride reducing agents. masterorganicchemistry.comlibretexts.org

Grignard Reagents: Grignard reagents (R-MgX) are potent nucleophiles that react with esters. wikipedia.orgsigmaaldrich.com The reaction typically involves a double addition. The first addition leads to a ketone intermediate after the elimination of the methoxy (B1213986) group. leah4sci.com This ketone is then immediately attacked by a second equivalent of the Grignard reagent to form a tertiary alcohol upon protonation. leah4sci.commasterorganicchemistry.com The reaction must be conducted under anhydrous conditions to prevent the Grignard reagent from being quenched by water. wikipedia.org

Hydride Reductions: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester functionality. libretexts.orgmasterorganicchemistry.com Unlike sodium borohydride (B1222165) (NaBH4), which is generally not strong enough to reduce esters, LiAlH4 readily reduces them to primary alcohols. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon, followed by elimination of the methoxide. The resulting aldehyde is then further reduced to the primary alcohol. masterorganicchemistry.com

| Reagent | Intermediate | Final Product | Reference |

| Grignard Reagent (R-MgX) | Ketone | Tertiary Alcohol | leah4sci.commasterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH4) | Aldehyde | Primary Alcohol | masterorganicchemistry.com |

Intramolecular Cyclization Reactions (e.g., Dieckmann-type Condensations of Diesters)

While methyl 4-nitrooctanoate itself is not a diester, it can be a precursor to molecules that undergo intramolecular cyclization. For instance, if a second ester group were introduced into the molecule, a Dieckmann-type condensation could potentially occur to form a cyclic β-keto ester.

In a broader context of intramolecular cyclizations, derivatives of similar structures can undergo various cyclization reactions. For example, intramolecular additions of nucleophiles to carbon-carbon multiple bonds present in a side chain can lead to the formation of heterocyclic compounds. scirp.orgresearchgate.net Rhodium-catalyzed intramolecular reductive aldol-type cyclizations have also been reported for related systems. beilstein-journals.org

Concurrent and Sequential Transformations Involving Both Nitro and Ester Groups

The presence of both a nitro and an ester group on the same molecule allows for complex transformations that can occur either simultaneously or in a stepwise manner.

Tandem and Cascade Reaction Sequences (e.g., Conjugate Addition-Nef Reaction)

Tandem or cascade reactions are powerful synthetic tools where multiple bond-forming events occur in a single operation without isolating intermediates. rsc.org A classic example relevant to nitroesters is the conjugate addition followed by a Nef reaction. arkat-usa.orgresearchgate.net

Research has shown that tandem reactions can be initiated by various means. For example, a conjugate addition of bis(iodozincio)methane can trigger a sequence of intramolecular addition and fragmentation to form 1,3-diketones. organic-chemistry.org Furthermore, binary reducing agents have been developed for the selective or tandem reduction of bifunctional compounds containing groups like halogens and esters or nitriles. rsc.org

In a specific example involving a related compound, methyl 8-nitrooctanoate was used as a starting material in a sequence involving a nitroaldol reaction, oxidation, and reductive denitration to synthesize (E)-9-oxo-2-decenoic acid. umich.edu

| Reaction Sequence | Intermediate | Final Product | Reference |

| Conjugate Addition-Nef Reaction | γ-nitro carbonyl derivative | 1,4-dicarbonyl compound | arkat-usa.orgresearchgate.net |

| Nitroaldol, Oxidation, Reductive Denitration | Nitro alcohol, 2-nitro ketone | 9-ketoester | umich.edu |

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of two distinct and reactive functional groups, a nitro group and a methyl ester, in Methyl 4-nitrooctanoate, presents both challenges and opportunities in organic synthesis. The ability to selectively transform one functional group while leaving the other intact, known as chemoselectivity, is paramount for its use as a versatile building block. Furthermore, in reactions involving the generation of new stereocenters or reactions on a more complex molecular scaffold derived from Methyl 4-nitrooctanoate, regioselectivity becomes a critical consideration.

The reactivity of Methyl 4-nitrooctanoate is primarily centered around the acidic α-proton adjacent to the nitro group, the electrophilic carbon of the ester, and the nitro group itself, which can undergo reduction or other transformations. The interplay of these reactive sites dictates the chemo- and regioselective outcomes of its reactions.

A significant body of research focuses on the selective transformation of the nitro group. For instance, in the synthesis of substituted piperidine-2,5-diones, Methyl 4-nitrobutanoate, a close analog of Methyl 4-nitrooctanoate, undergoes a base-catalyzed aza-Henry reaction with N-tert-butanesulfinyl imines. ua.es In this reaction, the ester group remains unaffected, highlighting the chemoselective activation of the α-proton of the nitroalkane. The resulting β-nitroamine derivative is then subjected to a Nef reaction, which transforms the nitro group into a ketone, again without altering the ester functionality. ua.es This sequence demonstrates a clear chemoselective pathway where the nitro group is the primary site of reaction.

Similarly, the synthesis of a pheromone utilizes Methyl 8-nitrooctanoate, another homolog, as a starting material. umich.edu The synthetic route involves a nitroaldol reaction, followed by oxidation and reductive denitration to yield a keto-ester. umich.edu This again underscores the preferential reactivity of the nitro group and its α-protons in the presence of the ester.

The selective reduction of the nitro group in the presence of an ester is a well-established transformation in organic chemistry and is applicable to substrates like Methyl 4-nitrooctanoate. Various reagents and conditions have been developed to achieve this chemoselectivity. For example, sodium borohydride in combination with transition metal salts like iron(II) chloride (FeCl2) has been shown to selectively reduce aromatic nitro groups while leaving ester functionalities intact. researchgate.netd-nb.info Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is another common method for the selective reduction of nitro groups without affecting esters. ias.ac.in While these are general methods, their application to aliphatic nitro esters like Methyl 4-nitrooctanoate is expected to proceed with high chemoselectivity.

Conversely, achieving the selective transformation of the ester group in the presence of a nitro group can be more challenging. Standard basic hydrolysis (saponification) of the ester could lead to competing reactions at the nitro group, such as elimination or decomposition, especially if the α-proton is abstracted. However, milder, enzyme-mediated hydrolysis or specific chemical methods can achieve this transformation. For instance, the use of enzymes or reagents like trimethyltin (B158744) hydroxide can facilitate the selective hydrolysis of esters under conditions that are less likely to affect the nitro group.

The regioselectivity of reactions involving Methyl 4-nitrooctanoate is often dictated by the nature of the reactants and the reaction conditions. In the aza-Henry reaction mentioned earlier, the nucleophilic attack occurs exclusively from the carbon α to the nitro group onto the imine, demonstrating high regioselectivity. ua.es In more complex systems derived from Methyl 4-nitrooctanoate, steric and electronic factors would govern the site of reaction. For example, in a molecule containing multiple electrophilic sites, the choice of nucleophile and catalyst can direct the reaction to a specific position.

The following table summarizes the chemo- and regioselective transformations involving γ-nitro esters, which are exemplified by the reactivity of Methyl 4-nitrooctanoate and its analogs.

| Reaction Type | Reagents and Conditions | Functional Group Transformed | Preserved Functional Group | Selectivity Type | Reference(s) |

| Aza-Henry Reaction | Base (e.g., NaHCO₃), solvent-free | C-H bond α to nitro group | Ester | Chemoselective, Regioselective | ua.es |

| Nef Reaction | Acidic conditions (e.g., H₂SO₄) | Nitro group to Ketone | Ester | Chemoselective | ua.es |

| Nitroaldol Reaction | Base, Aldehyde | C-H bond α to nitro group | Ester | Chemoselective, Regioselective | umich.edu |

| Reductive Denitration | e.g., Tributyltin hydride | Nitro group to Hydrogen | Ester | Chemoselective | umich.edu |

| Selective Nitro Reduction | NaBH₄/FeCl₂, THF/Methanol | Nitro group to Amine | Ester | Chemoselective | researchgate.netd-nb.info |

| Selective Nitro Reduction | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Nitro group to Amine | Ester | Chemoselective | ias.ac.in |

| Selective Ester Hydrolysis | Enzyme or specific reagents (e.g., Trimethyltin hydroxide) | Ester to Carboxylic Acid | Nitro group | Chemoselective |

Derivatization and Advanced Synthetic Applications of Methyl 4 Nitrooctanoate

Methyl 4-nitrooctanoate as a Precursor in Natural Product Synthesis

The carbon skeleton and functional groups of methyl 4-nitrooctanoate make it an intriguing, though not yet widely documented, starting material for the synthesis of various natural products. The reactivity of the nitro group, in particular, offers a gateway to numerous synthetic manipulations.

While the direct synthesis of the queen bee pheromone, (E)-9-oxo-2-decenoic acid, from methyl 4-nitrooctanoate is not described in the reviewed literature, the structural components of the nitro ester suggest its potential as a precursor in pheromone synthesis. The synthesis of insect pheromones is a significant area of research, as these compounds can be used in environmentally benign pest management strategies.

Methyl 4-nitrooctanoate is a potential building block for the synthesis of complex polyketide and fatty acid derivatives due to the versatile reactivity of its nitro group. The reaction of functionalized nitroalkanes with electrophiles is a well-established method for forming new carbon-carbon bonds. nih.gov This versatility is enhanced by the fact that the nitro functionality can be readily transformed into other functional groups such as amines, oximes, ketones, or carboxylic acids, providing access to a wide array of synthetically valuable compounds. nih.gov

A general method for the synthesis of new nitroxide fatty acid isomers involves the Michael addition of a nitroalkane to an α,β-unsaturated ketone to yield a γ-nitro ketone. rsc.org This is followed by a ring closure and subsequent reactions to form the final product. rsc.org This strategy highlights how the nitro group of a compound like methyl 4-nitrooctanoate could be utilized in the construction of more complex fatty acid structures.

Furthermore, the synthesis of γ-nitro aliphatic methyl esters via Michael additions promoted by microwave irradiation has been shown to be a simple and efficient protocol. nih.gov This methodology significantly reduces reaction times from days to minutes compared to conventional conditions, while also increasing yields and providing cleaner reactions. nih.gov

The following table summarizes the potential transformations of the nitro group in methyl 4-nitrooctanoate that are relevant to the synthesis of polyketide and fatty acid derivatives:

| Transformation | Reagents and Conditions | Resulting Functional Group |

| Henry Reaction | Aldehyde or Ketone, Base | β-Nitro alcohol |

| Michael Addition | α,β-Unsaturated carbonyl/nitrile | γ-Nitro carbonyl/nitrile |

| Nef Reaction | Strong acid (e.g., H2SO4) or oxidative/reductive methods | Ketone |

| Reduction | H2, Raney Ni or other reducing agents | Amine |

These transformations allow for the elongation and functionalization of the carbon chain, making methyl 4-nitrooctanoate a potentially useful, though underexplored, synthon in the assembly of complex natural products.

Application in the Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates

The unique chemical reactivity of methyl 4-nitrooctanoate also positions it as a valuable precursor for the synthesis of various biologically active compounds and pharmaceutical intermediates. The nitro group can be strategically manipulated to introduce key functionalities found in many pharmaceutical agents.

Nitroalkanes are valuable reagents for the assembly of dihydroxy ketone frameworks, which are precursors to spiroketals—a structural motif found in a number of biologically active natural products. The synthetic strategy relies on the nucleophilic character of nitronate anions, which are easily generated from nitroalkanes using mild bases.

Key reactions in this approach are the nitroaldol (Henry) and Michael addition reactions, which are used to form the necessary carbon-carbon bonds and introduce hydroxyl groups at the correct positions. Once the dihydroxy nitroalkane framework is constructed, a Nef reaction is employed to convert the nitro group into a carbonyl group. This resulting dihydroxy ketone can then undergo spontaneous or acid-catalyzed spiroketalization.

While a specific example utilizing methyl 4-nitrooctanoate for spiroketal synthesis is not detailed in the literature, its structure is amenable to this synthetic strategy. The nitronate anion of methyl 4-nitrooctanoate could be reacted with an appropriate electrophile to build the carbon skeleton, with the ester group being potentially carried through the synthesis or modified as needed.

A recently developed methodology allows for the direct conversion of primary nitroalkanes into thioamides by reacting them with amines in the presence of elemental sulfur and sodium sulfide (B99878). nih.govnih.govmdpi.com This thioacylation method is efficient and proceeds under mild conditions, making it suitable for a diverse range of substrates. nih.govnih.govmdpi.com

This transformation is particularly significant in the context of peptide chemistry. The replacement of an oxoamide (B1213200) (peptide) bond with a thioamide bond can enhance the biological activity and enzymatic stability of peptides. This method allows for the controlled, site-specific, and stereo-retentive introduction of thioamide bonds into peptide backbones.

The general procedure for this thioamide coupling involves:

Mixing the nitroalkane with an amine.

Adding elemental sulfur (S₈) and sodium sulfide (Na₂S).

Reaction at room temperature in a solvent like THF.

Given that methyl 4-nitrooctanoate is a primary nitroalkane derivative, it could serve as a substrate in this reaction to generate a thioamide. This opens up the possibility of incorporating a modified octanoic acid derivative into peptides or other molecules of biological interest.

Organic nitro compounds have broad applications in the production of fine chemicals, serving as solvents, intermediates, and final products. scribd.com The nitro group is a versatile functional handle that can be converted into other groups such as amines, hydroxylamines, or carbonyls, making nitro-containing compounds valuable intermediates in multi-step syntheses. scribd.com Nitration is a common strategy for introducing nitrogenous functionality into molecules during the manufacture of pharmaceutical intermediates.

The γ-nitro ester structure of methyl 4-nitrooctanoate presents several possibilities for its use as a precursor to advanced pharmaceutical intermediates:

Reduction to γ-amino esters: The nitro group can be reduced to a primary amine, yielding methyl 4-aminooctanoate. Gamma-amino acids and their esters are important structural motifs in various pharmaceuticals, including anticonvulsants and neurotransmitter analogs.

Nef reaction to γ-keto esters: Conversion of the nitro group to a carbonyl via the Nef reaction would produce methyl 4-oxooctanoate. Gamma-keto esters are versatile intermediates that can be used in the synthesis of heterocyclic compounds and other complex molecules.

Michael addition chemistry: As a Michael donor, the nitronate of methyl 4-nitrooctanoate can be used to form carbon-carbon bonds, building more complex molecular scaffolds. nih.gov

While specific examples of pharmaceuticals derived directly from methyl 4-nitrooctanoate are not prevalent in the literature, the fundamental reactivity of γ-nitro esters underscores their potential in medicinal chemistry for the synthesis of novel therapeutic agents. nih.gov

Generation of Novel Polyfunctionalized Derivatives

The strategic placement of the nitro and ester groups in methyl 4-nitrooctanoate makes it an ideal starting material for the synthesis of a range of polyfunctionalized molecules. These derivatives are of interest in medicinal chemistry and materials science due to their diverse chemical properties.

Synthesis of 1,4-Dicarbonyl Systems and Related Motifs

One of the key transformations of γ-nitro esters like methyl 4-nitrooctanoate is their conversion into 1,4-dicarbonyl compounds. This is typically achieved through the Nef reaction, a classical organic transformation that converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively.

The process begins with the deprotonation of the carbon atom adjacent to the nitro group to form a nitronate salt. Subsequent hydrolysis of this intermediate under acidic conditions leads to the formation of the corresponding carbonyl compound. In the case of methyl 4-nitrooctanoate, this reaction would yield methyl 4-oxooctanoate, a valuable 1,4-keto ester.

Table 1: Plausible Nef Reaction of Methyl 4-nitrooctanoate

| Reactant | Reagents | Product |

| Methyl 4-nitrooctanoate | 1. Base (e.g., Sodium Ethoxide) 2. Aqueous Acid (e.g., H₂SO₄) | Methyl 4-oxooctanoate |

The resulting 1,4-dicarbonyl system is a versatile precursor for the synthesis of various five-membered heterocyclic compounds such as furans, pyrroles, and cyclopentenones. The reaction conditions for the Nef reaction can be harsh; however, modern variations of this reaction utilize milder reagents to improve yields and substrate compatibility.

Formation of Nitrogen-Containing Heterocyclic Compounds

The presence of the nitro group in methyl 4-nitrooctanoate also provides a direct pathway to the synthesis of nitrogen-containing heterocycles, particularly substituted pyrrolidines and their derivatives. A common strategy involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization with the ester functionality.

This reductive cyclization can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., using palladium on carbon, platinum oxide) or metal hydrides. The reaction typically proceeds through the formation of an intermediate γ-amino ester, which then undergoes spontaneous or acid/base-catalyzed lactamization to form a five-membered pyrrolidinone ring.

For instance, the reduction of methyl 4-nitrooctanoate would lead to the formation of 5-butylpyrrolidin-2-one. The stereochemistry of the resulting pyrrolidinone can often be controlled by using chiral catalysts or auxiliaries during the reduction or cyclization step, leading to the diastereoselective synthesis of substituted pyrrolidines. nih.gov Such methodologies are crucial for the preparation of enantiomerically pure compounds for pharmaceutical applications.

Table 2: Plausible Reductive Cyclization of Methyl 4-nitrooctanoate

| Reactant | Reagents | Product |

| Methyl 4-nitrooctanoate | 1. Reducing Agent (e.g., H₂, Pd/C) 2. Heat or Catalyst | 5-butylpyrrolidin-2-one |

Design and Synthesis of New Synthetic Building Blocks and Reagents

Beyond its direct conversion to specific classes of compounds, methyl 4-nitrooctanoate serves as a valuable platform for the design and synthesis of novel building blocks for organic synthesis. The ability to manipulate both the nitro and ester groups, either sequentially or concurrently, allows for the introduction of diverse functionalities.

For example, the nitro group can be transformed into other nitrogen-containing functional groups, such as oximes, nitriles, or hydroxylamines, each offering different avenues for further derivatization. Similarly, the ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, expanding the range of accessible molecular architectures.

Furthermore, the carbon backbone of methyl 4-nitrooctanoate can be modified through reactions at the α-carbon to the nitro group. Michael addition reactions, for instance, can be employed to introduce new carbon-carbon bonds, leading to more complex polyfunctionalized molecules. nih.gov

A particularly important application is in the asymmetric synthesis of γ-amino acids. nih.govgeorgiasouthern.educhinesechemsoc.orgresearchgate.netresearchgate.net By carefully choosing reaction conditions and chiral catalysts, it is possible to stereoselectively reduce the nitro group and hydrolyze the ester, yielding enantiomerically enriched γ-amino acids with a butyl side chain. These non-proteinogenic amino acids are valuable components in the synthesis of peptidomimetics and other biologically active compounds.

Advanced Spectroscopic Characterization of Methyl 4 Nitrooctanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of Methyl 4-nitrooctanoate in solution.

The complete assignment of the proton (¹H) and carbon (¹³C) signals of Methyl 4-nitrooctanoate is achieved through a combined analysis of 1D and 2D NMR spectra. While specific experimental data for this exact molecule is not extensively published, a detailed prediction based on established chemical shift principles and data from analogous structures provides a clear picture of its spectroscopic signature. nih.govorganicchemistrydata.org

The ¹H NMR spectrum is characterized by distinct signals for each proton environment. The methoxy (B1213986) protons of the ester group (-OCH₃) are expected to appear as a sharp singlet at approximately 3.6-3.7 ppm. The proton at the chiral center (H-4), being adjacent to the electron-withdrawing nitro group, is shifted downfield to around 4.4-4.6 ppm and would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons at C3 and C5. The protons on the carbon adjacent to the carbonyl group (H-2) are expected around 2.4-2.6 ppm as a triplet. The remaining methylene and methyl protons of the butyl chain and the C3 methylene group would resonate in the more upfield region of the spectrum (0.9-2.2 ppm). ua.essavemyexams.com

The ¹³C NMR spectrum provides complementary information, with each carbon atom giving a distinct signal. pressbooks.pub The carbonyl carbon of the ester is the most deshielded, appearing around 172-174 ppm. The carbon bearing the nitro group (C-4) is also significantly downfield, expected in the range of 85-90 ppm. The methoxy carbon (-OCH₃) would be found around 52 ppm. The remaining aliphatic carbons would appear at progressively higher fields, with the terminal methyl carbon (C-8) being the most shielded at approximately 13-14 ppm.

Predicted ¹H and ¹³C NMR Data for Methyl 4-nitrooctanoate

| Position | ¹H Chemical Shift (ppm, Predicted) | Multiplicity | ¹³C Chemical Shift (ppm, Predicted) |

| 1 (-COOCH₃) | - | - | ~173.0 |

| 2 (-CH₂CO-) | ~2.5 | t | ~30.0 |

| 3 (-CH₂CHNO₂-) | ~2.1 | m | ~32.0 |

| 4 (-CHNO₂-) | ~4.5 | m | ~88.0 |

| 5 (-CH₂CH₂CH₃) | ~1.8 | m | ~28.0 |

| 6 (-CH₂CH₃) | ~1.4 | m | ~25.0 |

| 7 (-CH₂CH₃) | ~1.3 | m | ~22.5 |

| 8 (-CH₃) | ~0.9 | t | ~13.9 |

| OCH₃ | ~3.7 | s | ~52.0 |

Note: Predicted values are based on spectral data of similar compounds and standard chemical shift increments. Multiplicities: s = singlet, t = triplet, m = multiplet.

2D NMR techniques are essential for confirming these assignments. A COSY (Correlation Spectroscopy) experiment would reveal the spin-spin coupling network between adjacent protons, for instance, showing a clear correlation between the H-4 multiplet and the multiplets of the C3 and C5 protons. libretexts.org An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of each CH, CH₂, and CH₃ group in the molecule. youtube.comnih.gov

Determining the absolute configuration of the chiral center at C-4 requires specialized NMR techniques. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of protons, which helps in defining the relative stereochemistry in diastereomers or conformationally restricted molecules. nih.govcore.ac.uk For a single enantiomer of Methyl 4-nitrooctanoate, NOESY is primarily used to determine the preferred conformation in solution.

To resolve enantiomers and determine enantiomeric purity, chiral shift reagents are employed. researchgate.net These are typically lanthanide complexes (e.g., Eu(hfc)₃ or Pr(hfc)₃) that are themselves chiral. When added to a solution of racemic Methyl 4-nitrooctanoate, the reagent forms diastereomeric complexes with each enantiomer. These transient diastereomeric complexes have different magnetic environments, leading to the separation of NMR signals for the (R)- and (S)-enantiomers in the spectrum. acs.org The relative integration of the separated peaks allows for the quantification of enantiomeric excess. The assignment of absolute configuration often requires comparison to a standard of known configuration. core.ac.uk

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within Methyl 4-nitrooctanoate.

The IR spectrum of Methyl 4-nitrooctanoate is dominated by the strong absorption bands of the nitro (NO₂) and ester (C=O) groups.

Nitro Group (NO₂): Aliphatic nitro compounds display two characteristic and strong stretching vibrations. researchgate.netscirp.org

An asymmetric stretching vibration typically appears in the region of 1540-1560 cm⁻¹ .

A symmetric stretching vibration is observed at a lower frequency, around 1370-1390 cm⁻¹ . The high intensity and distinct positions of these bands provide definitive evidence for the presence of the nitro group.

Ester Group (-COOCH₃): The ester functionality gives rise to two prominent absorptions. vscht.czlibretexts.org

A very strong carbonyl (C=O) stretching band is expected in the range of 1735-1750 cm⁻¹ , which is characteristic of saturated aliphatic esters.

A strong C-O stretching vibration from the ester linkage is also present, typically appearing in the 1150-1250 cm⁻¹ region.

Characteristic IR Absorption Bands for Methyl 4-nitrooctanoate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | ~1550 | Strong |

| Nitro (NO₂) | Symmetric Stretch | ~1380 | Strong |

| Ester (C=O) | Stretch | ~1740 | Very Strong |

| Ester (C-O) | Stretch | ~1200 | Strong |

| C-H (Aliphatic) | Stretch | 2850-3000 | Medium |

In its pure form, Methyl 4-nitrooctanoate does not possess hydrogen bond donors, so intermolecular hydrogen bonding is not a significant feature. However, conformational effects can influence the precise position and shape of the vibrational bands. The flexibility of the octanoate (B1194180) chain allows for multiple rotational conformers (rotamers) to exist in solution. archive.org This conformational heterogeneity can sometimes lead to a broadening of the IR absorption bands. In studies involving derivatives with hydroxyl or amino groups, or when analyzed in protic solvents, intermolecular hydrogen bonding to the oxygen atoms of the nitro or ester groups would be observable as shifts in their respective stretching frequencies to lower wavenumbers.

Mass Spectrometry

Mass spectrometry (MS) provides crucial information on the molecular weight and structural features of Methyl 4-nitrooctanoate through analysis of its fragmentation patterns. For a compound with the formula C₉H₁₇NO₄, the expected molecular weight is 203.11 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 203 may be weak or absent due to the lability of the nitro group and the ester linkage. The fragmentation pattern would likely be dominated by several key pathways:

Loss of the Nitro Group: A primary fragmentation would be the loss of the NO₂ group (46 Da), leading to a significant ion at m/z = 157.

Loss of the Methoxy Group: Cleavage of the methoxy radical (-OCH₃, 31 Da) from the ester would produce an acylium ion at m/z = 172.

McLafferty Rearrangement: A characteristic rearrangement for esters involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. For Methyl 4-nitrooctanoate, this is less straightforward due to the nitro group, but fragmentation of the alkyl chain is expected.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitro group (alpha-cleavage) is a common pathway for nitroalkanes. This would lead to the fragmentation of the butyl chain. For example, cleavage between C4 and C5 would result in the loss of a butyl radical (C₄H₉•, 57 Da), giving an ion at m/z = 146.

Predicted Key Fragments in the Mass Spectrum of Methyl 4-nitrooctanoate

| m/z (Predicted) | Identity |

| 203 | [M]⁺ (Molecular Ion) |

| 172 | [M - OCH₃]⁺ |

| 157 | [M - NO₂]⁺ |

| 146 | [M - C₄H₉]⁺ |

| 101 | [CH(NO₂)CH₂CH₂COOCH₃]⁺ |

| 74 | [CH₂(OH)OCH₃]⁺ (from McLafferty rearrangement of the ester) |

| 59 | [COOCH₃]⁺ |

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its major fragments, providing unambiguous confirmation of the chemical formula. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of methyl 4-nitrooctanoate. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy, often to four or five decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecule. For methyl 4-nitrooctanoate (C9H17NO4), the exact mass can be calculated and compared with the experimentally determined value to confirm its identity.

In the analysis of nitro-containing compounds, including nitrate (B79036) esters, ionization techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly employed, often in the negative ion mode. researchgate.net The formation of adduct ions is a characteristic feature in the mass spectra of nitrate esters. researchgate.net For instance, studies on various nitrate esters have shown the formation of adducts with species like chloride ([M+Cl]⁻) or nitrate ([M+NO₃]⁻), which aid in their identification. researchgate.netnih.gov

A hypothetical HRMS analysis of Methyl 4-nitrooctanoate is presented in the table below.

| Parameter | Value |

| Molecular Formula | C₉H₁₇NO₄ |

| Calculated Exact Mass | 203.1158 |

| Observed m/z (e.g., [M+H]⁺) | 204.1231 |

| Mass Accuracy (ppm) | < 5 |

| Ionization Mode | ESI or APCI |

Fragmentation Pathway Analysis for Structural Confirmation